6-amino-7H-purine-8-thiol
Description
Properties
IUPAC Name |
6-amino-7H-purine-8-thiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N5S/c6-3-2-4(8-1-7-3)10-5(11)9-2/h1H,(H4,6,7,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHVOFCPOXNYVCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N=C(N2)S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=C2C(=N1)N=C(N2)S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution of 8-Halogenated Adenine Derivatives
The most direct route to 6-amino-7H-purine-8-thiol involves nucleophilic substitution of 8-halogenated adenine derivatives. Janeba et al. (2000) demonstrated that 8-bromoadenine derivatives react with thiourea in ethanol or butanol under reflux to yield N9-substituted 6-amino-7H-purine-8(9H)-thiones . For the unsubstituted target compound, the reaction employs 8-bromoadenine (without N9 substitution) as the starting material. Thiourea acts as a sulfur donor, replacing the bromine atom at position 8 (Figure 1).
Key Reaction Conditions
Mechanistic Insights
The bromine atom at position 8 is highly electrophilic, facilitating nucleophilic attack by the thiourea’s sulfur atom. The resulting thione intermediate tautomerizes to the thiol form under mildly acidic conditions. This method’s regioselectivity is influenced by the electron-withdrawing amino group at position 6, which stabilizes the transition state .
Chloropurine Substitution Routes
Recent advances in purine chemistry, such as those by Kováč et al. (2024), demonstrate that 6-chloropurine derivatives undergo regioselective substitution at position 8 . While their work focused on alkylation, analogous conditions with sulfur nucleophiles (e.g., NaSH) could yield 6-amino-8-thiolpurine.
Proposed Pathway
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Starting Material: 6-Amino-8-chloropurine
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Reagent: Sodium hydrosulfide (NaSH)
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Conditions: DMF, 80°C, 6 hours
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Expected Yield: 50–65% (extrapolated from analogous reactions)
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions: 6-amino-7H-purine-8-thiol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties to suit specific applications.
Common Reagents and Conditions: Common reagents used in the reactions involving 6-amino-7H-purine-8-thiol include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the reaction’s outcome. Detailed information on the reagents and conditions can be found in chemical reaction databases and literature .
Major Products Formed: The major products formed from the reactions involving 6-amino-7H-purine-8-thiol depend on the specific reaction type and conditions. These products can include various derivatives and analogs of the original compound, each with unique properties and applications .
Scientific Research Applications
Chemical and Biological Properties
1. Structural Characteristics
- Molecular Formula : C5H5N5S
- Molecular Weight : Approximately 155.19 g/mol
- Functional Groups : The compound features an amino group at the 6-position and a thiol group at the 8-position of the purine ring, contributing to its unique reactivity and biological activity.
2. Mechanism of Action
6-Amino-7H-purine-8-thiol primarily functions as an antagonist of heat shock protein 90 (HSP90). HSP90 is vital for the proper folding and stabilization of numerous proteins involved in cell signaling and survival. By inhibiting HSP90, this compound can induce apoptosis in cancer cells, making it a candidate for cancer therapy .
Scientific Research Applications
1. Cancer Research
Research has demonstrated that 6-amino-7H-purine-8-thiol exhibits significant anticancer properties:
- Apoptosis Induction : The compound activates caspase pathways leading to programmed cell death in various cancer cell lines .
- Targeting Mitochondrial HSP90 : Studies indicate that mitochondrial-targeted versions of this compound can effectively dissipate mitochondrial membrane potential, inhibit oxidative phosphorylation, and reduce ATP production in tumor cells .
| Application Area | Description |
|---|---|
| Anticancer Therapy | Induces apoptosis in cancer cells; targets HSP90. |
| Mitochondrial Function | Disrupts mitochondrial processes in tumor cells. |
2. Biochemical Studies
The compound's interactions with enzymes such as adenosine deaminase and xanthine oxidase have been explored:
- Enzyme Inhibition : It inhibits these enzymes, affecting purine metabolism by altering the conversion processes from adenosine to inosine and hypoxanthine to xanthine .
Therapeutic Potential
1. Antiviral Properties
Emerging studies suggest that 6-amino-7H-purine-8-thiol may possess antiviral properties, enhancing its potential use against viral infections. This aspect is under investigation, with preliminary findings indicating possible efficacy against certain viral pathogens.
2. Drug Development
The compound's ability to modulate biological pathways positions it as a candidate for drug development:
- Pharmaceutical Synthesis : It serves as a building block for synthesizing more complex pharmaceutical agents.
Case Studies
Several case studies highlight the effectiveness of 6-amino-7H-purine-8-thiol in various applications:
- Cancer Cell Studies : In vitro studies have shown that treatment with this compound leads to significant apoptosis in leukemia cell lines, correlating with increased expression of apoptotic markers such as caspase 3 and cytochrome c .
- Mitochondrial Targeting Research : A study focusing on mitochondrial HSP90 revealed that conjugating this compound with mitochondrial-targeting moieties significantly enhanced its anticancer activity compared to non-targeted versions .
Mechanism of Action
The mechanism of action of 6-amino-7H-purine-8-thiol involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the compound’s structure and properties. Detailed information on the mechanism of action can be found in scientific literature and databases .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural and functional differences between 6-amino-7H-purine-8-thiol and related compounds:
Key Differences and Implications
Functional Group Reactivity: The thiol (-SH) group in 6-amino-7H-purine-8-thiol and 8-mercaptopurine enables nucleophilic reactions, such as S-alkylation (e.g., with iodomethane to form methylthio derivatives) . In contrast, the ketone (-O) in 6-chloro-9-methyl-8H-purin-8-one favors electrophilic substitutions.
Biological Activity: 8-Mercaptopurine is clinically used for leukemia and autoimmune diseases due to its antimetabolite activity, inhibiting DNA/RNA synthesis . In contrast, 6-amino-7H-purine-8-thiol lacks documented therapeutic applications but shares structural motifs with bioactive purines. 6-Chloro-9-methyl-8H-purin-8-one serves as a precursor for synthesizing substituted purines, highlighting the utility of halogenated derivatives in modular synthesis .
Synthetic Utility: The methylthio (-SCH₃) group in 8-(methylthio)-9-phenylpurine-6-carboxamide can act as a leaving group, enabling further functionalization . The amino (-NH₂) group in 6-amino-7H-purine-8-thiol may participate in condensation reactions to form fused heterocycles or coordination complexes.
Research Findings and Limitations
- Synthetic Pathways: describes S-alkylation as a key step for modifying thiol-containing purines, suggesting analogous methods could apply to 6-amino-7H-purine-8-thiol .
- Contradictions: lists "8-Mercaptopurine," which is less common than the well-known 6-mercaptopurine (6-MP). This may reflect a nomenclature error or a less-studied isomer, highlighting the need for careful structural verification .
Q & A
Q. What are the key structural features and nomenclature considerations for 6-amino-7H-purine-8-thiol?
The compound’s core structure is a purine scaffold with amino (-NH₂) and thiol (-SH) groups at positions 6 and 8, respectively. Its IUPAC name is 6-azanyl-9~{H}-purine-8-thiol, with SMILES notation Nc1ncnc2[nH]c(S)nc12 and InChI identifier InChI=1S/C5H5N5S/c6-3-2-4(8-1-7-3)10-5(11)9-2/h1H,(H4,6,7,8,9,10,11) . Researchers must confirm tautomeric forms (e.g., 8-thione vs. 8-thiol) using spectroscopic methods, as tautomerization can affect reactivity and biological activity .
Q. How can researchers optimize the synthesis of 6-amino-7H-purine-8-thiol derivatives?
Substitution reactions at position 2 or 6 of precursor purines (e.g., 2-chloro-8-(methylthio)-7H-purine) are common. For example:
- Amination : React with 6-aminouracil in DMF under sodium acetate buffer (pH 5–6) to yield C6-substituted derivatives (70% yield) .
- Thiolation : Use NaSH in DMF at room temperature for high-yield (90%) thione derivatives . Table 1 : Key Reaction Conditions
| Nucleophile | Conditions | Product | Yield |
|---|---|---|---|
| 6-Aminouracil | DMF, NaOAc, 60°C | C6-amino derivative | 70% |
| NaSH | DMF, RT | 8-thione derivative | 90% |
Advanced Research Questions
Q. What analytical techniques are critical for characterizing 6-amino-7H-purine-8-thiol and resolving tautomeric ambiguity?
- NMR Spectroscopy : H-NMR (e.g., δ1.94–8.22 in CDCl₃) distinguishes tautomers by proton shifts near sulfur and nitrogen centers .
- LC-MS : Confirms molecular weight (C₅H₅N₅S, 179.21 g/mol) and detects degradation products .
- X-ray crystallography : Resolves tautomeric preference (e.g., thiol vs. thione) in solid-state structures .
Q. How can researchers address contradictions in reported biological activities of 6-amino-7H-purine-8-thiol analogs?
Contradictions often arise from variability in assay conditions (e.g., cell lines, concentrations). To mitigate:
- Standardize assays : Use consistent IC₅₀/EC₅₀ protocols with positive/negative controls .
- Validate via orthogonal methods : Combine enzyme inhibition data (e.g., kinase assays) with cellular viability tests .
- Apply statistical rigor : Use ANOVA or Bayesian analysis to assess significance of divergent results .
Q. What mechanistic insights explain the pharmacological activity of 6-amino-7H-purine-8-thiol derivatives?
The thiol/thione group at position 8 enables covalent interactions with cysteine residues in target proteins (e.g., kinases), while the C6-amino group enhances solubility and hydrogen bonding. For example:
- Anticancer activity : Derivatives inhibit thioredoxin reductase via redox cycling, validated by ROS assays .
- Antiviral potential : Structural analogs disrupt viral RNA polymerase activity, as shown in molecular docking studies .
Q. How can computational modeling improve the design of 6-amino-7H-purine-8-thiol-based inhibitors?
- Density Functional Theory (DFT) : Predicts tautomer stability and reactive sites (e.g., sulfur nucleophilicity) .
- Molecular Dynamics (MD) : Simulates binding kinetics to targets like purinergic receptors (e.g., P2X7) .
- QSAR models : Correlate substituent effects (e.g., methyl vs. trifluoromethyl groups) with bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
